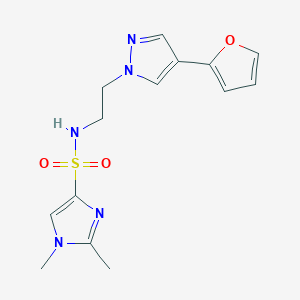

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about, “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide”, is a complex organic molecule. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Properties

Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at antibacterial applications. These compounds, including derivatives similar to the specified chemical, have been tested for their antibacterial activity, with several showing high activities against bacterial strains. This suggests their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

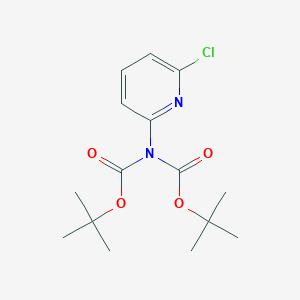

Synthesis of Heterocyclic Compounds

The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through reactions involving 2-aminopyridines or 2-aminothiazole has been developed, showcasing the chemical versatility and utility in creating targeted heterocyclic compounds. This process highlights the compound's role in the synthesis of heterocyclic derivatives with potential pharmaceutical applications (Rozentsveig et al., 2013).

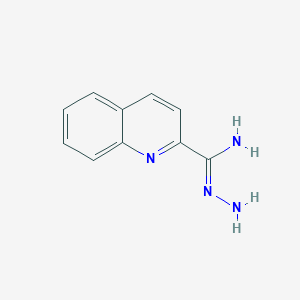

Carbonic Anhydrase Inhibition

Sulfonamides, including pyrazole-based derivatives, have been studied for their inhibitory action on human carbonic anhydrase isozymes, indicating their potential in therapeutic applications related to enzyme inhibition. The synthesis and characterization of metal complexes of these sulfonamides showed significant inhibitory activity, suggesting their relevance in biomedical research (Büyükkıdan et al., 2017).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A study on the synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors demonstrated low cytotoxicity alongside enzyme inhibitory properties. This dual inhibitory action, coupled with low cytotoxicity, indicates their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Synthesis of Sulfonylated Furans

The development of a metal-free three-component, domino reaction for the preparation of sulfonylated furan derivatives presents an efficient synthesis pathway. Such chemical processes expand the utility of furan and pyrazole-based sulfonamides in creating structurally diverse molecules with potential application in material science and drug development (Cui et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withDisintegrin and metalloproteinase domain-containing protein 28 . This protein plays a role in the adhesive and proteolytic events that occur during lymphocyte emigration .

Mode of Action

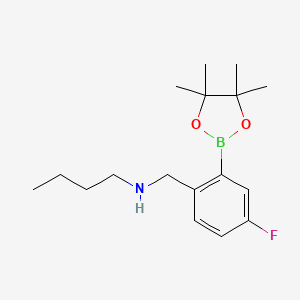

Compounds with similar structures have been used inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used inSuzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have shown antibacterial activity , indicating potential therapeutic applications.

Action Environment

The success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-11-17-14(10-18(11)2)23(20,21)16-5-6-19-9-12(8-15-19)13-4-3-7-22-13/h3-4,7-10,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWXFWXZMAKEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)

![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2881671.png)

methanone](/img/structure/B2881672.png)

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)

![(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one](/img/structure/B2881690.png)

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)